Piperidolate Hydrochloride (CAS 129-77-1) is a synthetic tertiary amine and a selective muscarinic acetylcholine receptor (mAChR) antagonist, primarily utilized in pharmacological research and formulation development targeting gastrointestinal smooth muscle spasms . Unlike highly lipophilic free-base alkaloids, this hydrochloride salt is engineered for aqueous processability, readily dissolving in physiological buffers for immediate use in in vitro and in vivo models [1]. By selectively blocking the binding of acetylcholine to M2 and M3 receptor subtypes in peripheral tissues, it effectively inhibits smooth muscle contraction . For procurement teams and assay developers, Piperidolate Hydrochloride represents a chemically stable, water-soluble standard for isolating peripheral cholinergic pathways without the complex formulation requirements of its free-base counterpart.
Substituting Piperidolate Hydrochloride with generic antispasmodics or universal muscarinic antagonists introduces critical flaws into experimental and formulation workflows [1]. Utilizing Dicyclomine, a common in-class substitute, introduces direct calcium-channel blockade alongside muscarinic antagonism, confounding data in receptor-specific smooth muscle assays . Conversely, employing the universal benchmark Atropine Sulfate results in rapid blood-brain barrier penetration, triggering central nervous system (CNS) effects that obscure peripheral pharmacodynamic readouts in in vivo models[2]. Furthermore, attempting to use Piperidolate free base instead of the targeted hydrochloride salt (CAS 129-77-1) drastically reduces aqueous solubility, forcing the use of organic co-solvents like DMSO that can precipitate out of solution or cause cellular toxicity in sensitive high-throughput screens [1].
The hydrochloride salt form of Piperidolate is specifically selected for its favorable dissolution profile in aqueous environments. While the Piperidolate free base is highly lipophilic with a calculated LogP of approximately 3.85, severely limiting its solubility in water, Piperidolate Hydrochloride achieves an aqueous solubility exceeding 10 mM [1]. This fundamental difference allows researchers to prepare stable, high-concentration stock solutions directly in physiological buffers without relying on high volumes of DMSO, which can induce solvent-mediated cytotoxicity in cell-based assays .
| Evidence Dimension | Aqueous Solubility Limit |
| Target Compound Data | >10 mM (freely soluble in water/physiological buffers) |
| Comparator Or Baseline | Piperidolate Free Base (<0.1 mM aqueous solubility, LogP ~3.85) |
| Quantified Difference | >100-fold increase in aqueous solubility |
| Conditions | Standard physiological buffers (pH 7.0-7.4) at 25°C |
Eliminates the need for organic co-solvents in assay preparation, ensuring formulation stability and preventing solvent-induced artifacts in high-throughput screening.
In gastrointestinal smooth muscle models, achieving pure cholinergic blockade is essential for accurate pathway mapping. Dicyclomine, a frequently procured alternative, acts as both a muscarinic antagonist and a direct smooth muscle relaxant via calcium channel blockade . In contrast, Piperidolate Hydrochloride exerts its spasmolytic effects strictly through competitive antagonism of muscarinic receptors (primarily M2/M3), preventing acetylcholine-induced contractions without directly altering intracellular calcium channel dynamics . This mechanistic purity makes Piperidolate a highly targeted option for assays designed to isolate G-protein coupled receptor (GPCR) signaling cascades.
| Evidence Dimension | Mechanism of Spasmolytic Action |
| Target Compound Data | Pure muscarinic receptor antagonism (blocks ACh-induced contraction) |
| Comparator Or Baseline | Dicyclomine Hydrochloride (exhibits secondary direct calcium channel blockade) |
| Quantified Difference | Absence of direct Ca2+ channel interference in Piperidolate |
| Conditions | Isolated smooth muscle contraction assays (e.g., organ bath) |
Prevents confounding data in receptor-specific screening by ensuring smooth muscle relaxation is strictly mediated via the cholinergic pathway.
When designing in vivo models to study peripheral muscarinic targets, minimizing central nervous system (CNS) interference is a primary procurement criterion. Atropine Sulfate, the universal muscarinic benchmark, readily crosses the blood-brain barrier, leading to significant central receptor occupancy and behavioral side effects[1]. Piperidolate Hydrochloride, despite being a tertiary amine, penetrates the CNS far less readily than Atropine [2]. This restricted biodistribution ensures that its pharmacological action remains localized to peripheral smooth muscle, providing cleaner pharmacodynamic readouts for gastrointestinal and biliary research [3].
| Evidence Dimension | Central Nervous System (CNS) Penetration |
| Target Compound Data | Low blood-brain barrier permeability (restricted central activity) |
| Comparator Or Baseline | Atropine Sulfate (high BBB permeability, rapid central receptor occupancy) |
| Quantified Difference | Significantly reduced central muscarinic side effects compared to Atropine |
| Conditions | Systemic administration in in vivo pharmacokinetic/pharmacodynamic models |
Enables the selective study of peripheral gastrointestinal and biliary targets without triggering dose-limiting central neurological side effects.
Because Piperidolate Hydrochloride lacks the direct calcium-channel blocking activity seen in dual-action agents like Dicyclomine, it is a highly effective standard for isolated organ bath studies (e.g., using guinea pig ileum). It allows researchers to accurately quantify M2/M3 muscarinic receptor antagonism and map pure cholinergic signaling cascades without off-target smooth muscle interference .
For in vivo models evaluating irritable bowel syndrome (IBS) or biliary spasms, Piperidolate Hydrochloride provides a distinct advantage over Atropine. Its reduced blood-brain barrier penetration ensures that researchers can measure peripheral antispasmodic efficacy and gastrointestinal transit times without the confounding influence of central nervous system toxicity or behavioral alterations [1].
In pharmaceutical development and industrial formulation, the high aqueous solubility (>10 mM) of the hydrochloride salt makes it a highly suitable candidate for prototyping oral liquids or injectable antispasmodics. It eliminates the need for complex lipid-based delivery systems or high concentrations of organic co-solvents, streamlining the scale-up process for aqueous-based manufacturing [2].
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